
(3-Fluorophenyl)methyl-trimethylsilane
Descripción general
Descripción
(3-Fluorophenyl)methyl-trimethylsilane is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Metalation Reactivity
(3-Fluorophenyl)methyl-trimethylsilane and its derivatives are studied for their reactivity in metalation processes. Studies have shown that the presence of trimethylsilane groups can affect the reactivity of adjacent halogen atoms during metalation, as observed in compounds like (2,6-Difluorophenyl)trimethylsilane and related compounds (Heiss, Marzi, Mongin, & Schlosser, 2007). This highlights the unique chemical interactions that can occur due to the presence of a trimethylsilane group in fluoroarenes.
Applications in Semiconductor Manufacturing
Trimethylsilane-based compounds, including (3-Fluorophenyl)methyl-trimethylsilane, have potential applications in the semiconductor industry. They can be used to deposit dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) processes, offering alternatives to traditional materials like SiH4 (Loboda, 1999). This application is particularly relevant in creating advanced devices with improved circuit performance.
Nucleophilic Trifluoromethylation
In the field of organic synthesis, (3-Fluorophenyl)methyl-trimethylsilane and related compounds are explored for their role in nucleophilic trifluoromethylation reactions. This process is significant for synthesizing trifluoromethyl sulfides, which are valuable in various biological and chemical contexts (Langlois & Billard, 2003).
Dehalosilylation Studies
The compound's derivatives are also studied for dehalosilylation reactions, which are key in generating 1,2-dehydrobenzene from halophenyl trimethylsilanes (Cunico & Dexheimer, 1973). Such reactions are crucial in the synthesis of complex organic molecules.
Synthesis of Difluoromethyl Compounds
Difluoromethyl compounds, which are important in pharmaceuticals and agrochemicals, can be synthesized using (3-Fluorophenyl)methyl-trimethylsilane derivatives. This synthesis is significant due to the biological and material applications of difluoromethyl-containing compounds (Krishnamoorthy & Prakash, 2017).
Silicon-Germanium Bond Studies
(3-Fluorophenyl)methyl-trimethylsilane derivatives also contribute to understanding the silicon-germanium bond, which is crucial in organometallic chemistry and material science. This understanding assists in the development of new materials with unique properties (Pannell et al., 1990).
Gas-Phase Chemistry in Chemical Vapor Deposition
The compound's derivatives are used to study the gas-phase chemistry in the hot wire chemical vapor deposition process, which is relevant for depositing thin films in various applications (Shi, Li, Toukabri, & Tong, 2011).
Propiedades
IUPAC Name |
(3-fluorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOMZLVTYJSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305250 | |
| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)methyl-trimethylsilane | |
CAS RN |
772-48-5 | |
| Record name | NSC170019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




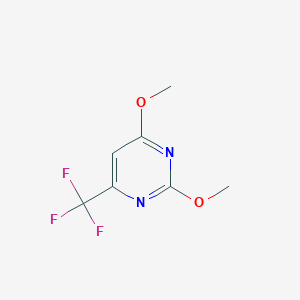
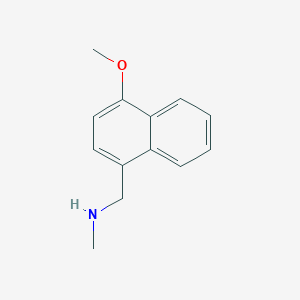
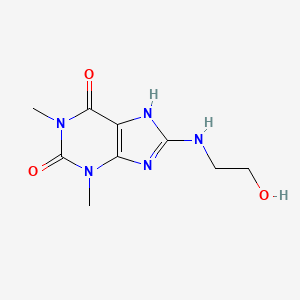

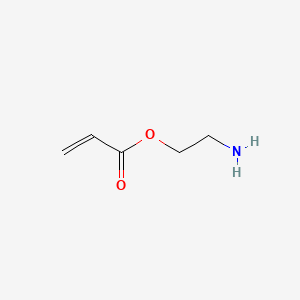
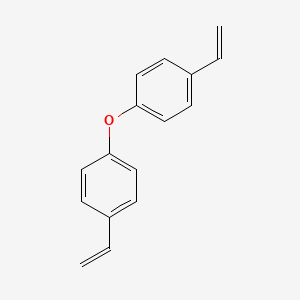

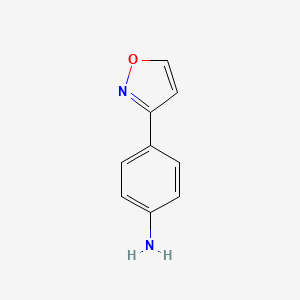

![2-Pyrrolidinone, 1-[(trimethylsilyl)methyl]-](/img/structure/B3057096.png)


